

chemical structure and stereochemistry of Pleuromutilin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pleuromutilin*

Cat. No.: *B1678893*

[Get Quote](#)

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of **Pleuromutilin**

Introduction

Pleuromutilin is a naturally occurring diterpenoid antibiotic, first isolated in 1951 from the fungi *Clitopilus mutilus* (formerly *Pleurotus mutilus*) and *Clitopilus passeckerianus*.^{[1][2]} It exhibits potent activity primarily against Gram-positive bacteria by inhibiting protein synthesis.^{[1][3][4][5]} Its unique mode of action involves binding to the peptidyl transferase center (PTC) of the 50S bacterial ribosomal subunit, a site distinct from other major antibiotic classes.^{[2][3][4][6]} This distinct mechanism results in a low propensity for cross-resistance, making the **pleuromutilin** scaffold a highly attractive starting point for the development of new antibacterial agents.^{[4][7]} Semisynthetic derivatives, such as tiamulin, valnemulin, retapamulin, and lefamulin, have found successful applications in both veterinary and human medicine.^{[1][2][4]}

This guide provides a detailed examination of the complex chemical structure and intricate stereochemistry of the **pleuromutilin** core, summarizes key physicochemical data, outlines the experimental protocols used for its structural elucidation, and presents a visual representation of its molecular architecture.

Chemical Structure

The chemical structure of **pleuromutilin** is characterized by a complex, rigid tricyclic diterpene core known as *mutilin*, esterified with a glycolic acid moiety at the C-14 position.^{[2][4][8]}

Core Scaffold: The foundational mutilin skeleton is a unique 5-6-8 fused tricyclic ring system.[2][6][9] This carbocyclic framework is densely functionalized and provides the rigid conformation necessary for binding to the bacterial ribosome.

Key Functional Groups:

- **Tricyclic Core (Mutilin):**
 - A ketone group at position C-9.
 - A secondary hydroxyl group at C-3.
 - A tertiary hydroxyl group at C-11 (in the parent mutilin, though this is not present in the final **pleuromutilin** structure where the C-14 ester is). The key hydroxyl group for binding is at C-11 of the mutilin core.
 - A vinyl group at C-4.
 - Four methyl groups at positions C-2, C-4, C-7, and C-14.
- **Side Chain:** A hydroxyacetate (glycolate) ester attached at the C-6 hydroxyl group of the mutilin core. This side chain is crucial for its antibacterial activity and serves as the primary point of modification for creating semisynthetic derivatives.[2][4]

Systematic (IUPAC) Name: [(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.0^{1,8}]tetradecanyl] 2-hydroxyacetate.[10]

Molecular Formula: C₂₂H₃₄O₅.[10]

Stereochemistry

The biological activity of **pleuromutilin** is intrinsically linked to its precise three-dimensional arrangement. The molecule possesses a complex stereochemical profile with eight defined stereogenic centers within its rigid tricyclic core.[2][6][8][9]

The absolute stereoconfiguration, as defined by the Cahn-Ingold-Prelog (CIP) priority rules and reflected in its IUPAC name, is critical for the molecule's specific, high-affinity binding to the ribosomal target.[10] Any alteration to these chiral centers can dramatically reduce or abolish

its antibacterial efficacy. The rigid conformation locks the various substituents into a specific spatial orientation that is complementary to its binding pocket on the 23S rRNA of the 50S ribosomal subunit.[\[2\]](#)

Quantitative and Physicochemical Data

The following table summarizes key quantitative data for **pleuromutilin**.

Property	Value	Reference(s)
Molecular Formula	C ₂₂ H ₃₄ O ₅	[10]
Molecular Weight	378.5 g/mol	[10]
CAS Number	125-65-5	[10]
Appearance	White solid	[11]
Melting Point	170-171 °C	[11]
Stereogenic Centers	8	[2] [6]

Experimental Protocols for Structure Elucidation

The definitive structure and stereochemistry of complex natural products like **pleuromutilin** are determined through a combination of advanced spectroscopic and analytical techniques. The primary methods employed are X-ray Crystallography and Nuclear Magnetic Resonance (NMR) Spectroscopy.

X-ray Crystallography

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule.[\[12\]](#) It provides unambiguous proof of atomic connectivity, bond lengths, bond angles, and absolute stereochemistry. The crystal structures of **pleuromutilin** derivatives in complex with the 50S ribosomal subunit have been instrumental in understanding its mechanism of action.[\[13\]](#)

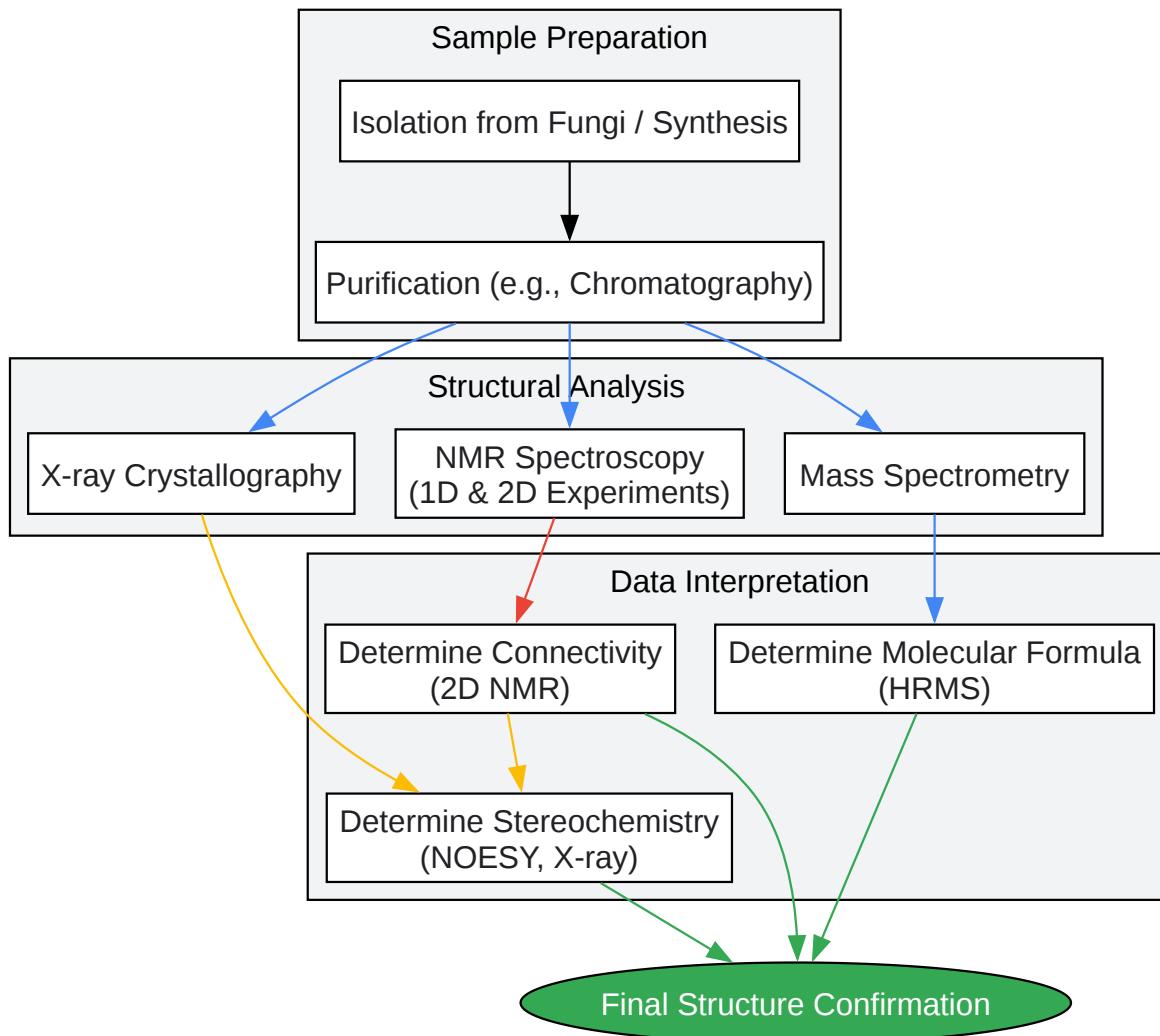
Methodology:

- Crystallization: The first and often most challenging step is to obtain high-quality, single crystals of the compound. This is typically achieved by slowly evaporating a saturated solution of the compound in a suitable solvent or solvent mixture. For **pleuromutilin**, this would involve dissolving the purified solid in a solvent like ethanol or methanol and using techniques such as vapor diffusion.
- X-ray Diffraction: The crystal is mounted on a goniometer and irradiated with a monochromatic beam of X-rays.[14] The crystal lattice diffracts the X-rays into a specific pattern of spots (reflections) that are recorded by a detector.[12]
- Data Collection and Processing: The intensities and positions of the thousands of reflections are measured as the crystal is rotated.[12] This raw data is then processed to correct for experimental factors and generate a final reflection file.
- Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule within the crystal.[12][15] From this map, the positions of individual atoms can be determined. Computational refinement is then performed to improve the fit between the calculated model and the experimental X-ray data, resulting in a final, highly accurate 3D structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms within a molecule. For **pleuromutilin**, a suite of 1D and 2D NMR experiments is required to assign the structure fully.

Methodology:


- Sample Preparation: A small amount (typically 1-10 mg) of purified **pleuromutilin** is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl_3) and placed in an NMR tube.
- 1D NMR (^1H and ^{13}C):
 - ^1H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative numbers (integration).

- ^{13}C NMR: Shows the number of unique carbon atoms in the molecule and their chemical environment (e.g., C=O, C-O, C=C, C-C).
- 2D NMR Experiments: These experiments are crucial for establishing the connectivity of the complex carbon skeleton.
 - COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom to which it is directly attached.
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for piecing together the entire molecular framework across quaternary carbons and heteroatoms.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, providing critical information about the molecule's 3D shape and relative stereochemistry.
- Data Analysis: By systematically analyzing the data from all these experiments, researchers can deduce the complete bonding network and the relative spatial arrangement of the atoms, thereby confirming the structure and stereochemistry of **pleuromutilin**.[\[2\]](#)[\[16\]](#)[\[17\]](#)

Visualization of Pleuromutilin's Structure

The following diagrams illustrate the logical workflow for structure determination and the final chemical structure of **pleuromutilin**.

Experimental Workflow for Structure Elucidation

[Click to download full resolution via product page](#)

Caption: Workflow for determining the chemical structure of **Pleuromutilin**.

Caption: 2D representation of the **Pleuromutilin** chemical structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pleuromutilin - Wikipedia [en.wikipedia.org]
- 2. Chemical Synthesis and Biological Activities of Novel Pleuromutilin Derivatives with Substituted Amino Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis of Pleuromutilin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clearsynth.com [clearsynth.com]
- 6. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A modular and enantioselective synthesis of the pleuromutilin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Evaluation of New Pleuromutilin Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pleuromutilin | C22H34O5 | CID 9886081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. bocsci.com [bocsci.com]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. phys.libretexts.org [phys.libretexts.org]
- 15. Modelling the Structure of Penicillin – Back From The Dead [mhs.ox.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Antibacterial Activity of Novel Pleuromutilin Derivatives [jstage.jst.go.jp]
- To cite this document: BenchChem. [chemical structure and stereochemistry of Pleuromutilin]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1678893#chemical-structure-and-stereochemistry-of-pleuromutilin>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com